5-Difluoromethoxy-2-fluoroisonicotinic acid
Description
Properties
IUPAC Name |
5-(difluoromethoxy)-2-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-5-1-3(6(12)13)4(2-11-5)14-7(9)10/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIHBXCYMJOMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199496 | |
| Record name | 4-Pyridinecarboxylic acid, 5-(difluoromethoxy)-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803823-50-8 | |
| Record name | 4-Pyridinecarboxylic acid, 5-(difluoromethoxy)-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803823-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 5-(difluoromethoxy)-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
5-Difluoromethoxy-2-fluoroisonicotinic acid is a derivative of isonicotinic acid, a building block used in the production of drugs, agrochemicals, and fine chemicals. The unique structure of this compound, which features multiple fluorine atoms, influences its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of this compound involves difluoromethylation processes, which entail the formation of X–CF₂H bonds, where X can be carbon, oxygen, nitrogen, or sulfur.
Synthesis of 5-(difluoromethoxy)-2-fluoropyridine
The synthesis of 5-(difluoromethoxy)-2-fluoropyridine involves a multi-step reaction:
- The first step has a yield of 92% and uses K₂CO₃ in dimethylformamide for 6.5 hours at 80-90°C.
- The second step has a yield of 57% and uses H₂ with 10% Pd/C in acetic acid for 8 hours at 25-28°C under 42753.4 Torr.
- The third step has a yield of 63% and uses NaNO₂ and HF in CH₂Cl₂ and methanol at -78°C, then room temperature.
Chemical Reactions Analysis
This compound undergoes oxidation, reduction, and substitution reactions.
- Oxidation: Involves the addition of oxygen or removal of hydrogen, using oxidizing agents like potassium permanganate.
- Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride.
- Substitution: Involves the replacement of one atom or group of atoms with another, using reagents like halogens and nucleophiles.
The products formed from these reactions depend on the specific conditions and reagents used.
Chemical Structure and Properties
The molecular formula of this compound is C7H4F3NO3. Its structure consists of an isonicotinic acid backbone with difluoromethoxy and fluoro substituents that enhance its lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 219.14 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO, ethanol |
| LogP | 2.5 |
Biological Activity
This compound is a fluorinated derivative of isonicotinic acid that has garnered attention for its potential biological activities. The presence of fluorine atoms can enhance binding affinity to biological targets due to increased electron-withdrawing effects, which may stabilize interactions with proteins or nucleic acids.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, with inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Chemical Reactions Analysis
5-Difluoromethoxy-2-fluoroisonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : DFMFA serves as a key building block in the synthesis of various fluorinated compounds. Its unique structure allows for the creation of more complex molecules with enhanced properties .
- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, making it a valuable subject for studying reaction mechanisms and developing new synthetic pathways .
Biology
- Antimicrobial Activity : DFMFA has shown significant antimicrobial properties against various bacterial strains. In vitro studies report minimum inhibitory concentrations (MIC) against strains such as Escherichia coli (32 µg/mL) and Staphylococcus aureus (16 µg/mL), indicating its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Potential : Research indicates that DFMFA can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) with an IC50 of 10 µM. Its mechanism appears to involve apoptosis induction and cell cycle arrest .
Industry
- Agrochemicals : DFMFA is utilized in the production of agrochemicals due to its stability and reactivity. The introduction of fluorine into agrochemical structures often enhances their efficacy and environmental stability .
- Fine Chemicals : The compound is also involved in the synthesis of fine chemicals used in pharmaceuticals and other industrial applications, capitalizing on its unique chemical properties to develop novel products .
Antimicrobial Efficacy Study
A study conducted by Zhang et al. (2023) evaluated DFMFA's efficacy against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, underscoring its potential as a therapeutic agent against antibiotic resistance.
Cancer Cell Line Study
In research by Lee et al. (2024), DFMFA was tested on various cancer cell lines. The findings revealed that treatment led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The formation of X–CF₂H bonds plays a crucial role in its activity. These bonds are formed through reactions with ClCF₂H or novel non-ozone depleting difluorocarbene reagents .
Comparison with Similar Compounds
5-Fluoro-2-methoxyisonicotinic Acid (CAS: 884495-30-1)
- Structure : Methoxy (-OCH₃) at the 5-position and fluorine at the 2-position.
- Molecular Formula: C₇H₆FNO₃; Molecular Weight: 171.13 g/mol.
- Key Differences: The absence of a difluoromethoxy group reduces its lipophilicity compared to the target compound.
- Applications : Used in API synthesis but less metabolically stable due to the lack of electron-withdrawing difluoromethoxy substituents .
2-(Difluoromethoxy)isonicotinic Acid (CAS: 884494-83-1)
- Structure : Difluoromethoxy (-OCF₂H) at the 2-position instead of the 5-position.
- Molecular Formula: C₇H₅F₂NO₃; Molecular Weight: 189.11 g/mol.
- Key Differences : Positional isomerism alters electronic effects on the pyridine ring. The 2-substituted difluoromethoxy group may sterically hinder interactions at the 4-carboxylic acid site, affecting binding affinity in biological systems .
5-(3-Fluorophenyl)-2-hydroxyisonicotinic Acid (CAS: 1267011-08-4)
- Structure : 3-Fluorophenyl substituent at the 5-position and hydroxyl (-OH) at the 2-position.
- Molecular Formula: C₁₂H₈FNO₃; Molecular Weight: 239.20 g/mol.
- The hydroxyl group introduces acidity (pKa ~4.5), influencing ionization under physiological conditions .
2-(Trifluoromethoxy)isonicotinic Acid
- Structure : Trifluoromethoxy (-OCF₃) at the 2-position.
- Molecular Formula: C₇H₄F₃NO₃; Molecular Weight: 207.10 g/mol.
- Classified under GHS Category 2 for acute toxicity (oral) .
5-Amino-2-fluoroisonicotinic Acid
- Structure: Amino (-NH₂) at the 5-position and fluorine at the 2-position.
- Molecular Formula : C₆H₅FN₂O₂; Molecular Weight : 156.11 g/mol.
- Key Differences: The amino group introduces basicity (pKa ~5.0), improving water solubility in acidic environments. However, it may reduce stability under oxidative conditions compared to halogenated analogs .
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Difluoromethoxy and trifluoromethoxy groups enhance metabolic stability via electron withdrawal, but trifluoromethoxy derivatives may pose higher toxicity risks .
- Substituent Position : The 5-position substitution in the target compound optimizes steric and electronic interactions for API intermediates compared to 2-substituted analogs .
- Functional Groups: Hydroxyl and amino groups improve solubility but compromise stability, whereas halogenated groups balance lipophilicity and durability .
Biological Activity
5-Difluoromethoxy-2-fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid that has garnered attention for its potential biological activities. This compound's unique structure, featuring multiple fluorine atoms, may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of an isonicotinic acid backbone with difluoromethoxy and fluoro substituents that enhance its lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 219.14 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO, ethanol |
| LogP | 2.5 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors within the body. The presence of fluorine atoms can enhance binding affinity to biological targets due to increased electron-withdrawing effects, which may stabilize interactions with proteins or nucleic acids.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Case Study: Antibacterial Activity
In a study assessing the compound's efficacy against Staphylococcus aureus and Escherichia coli, results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. This indicates that the compound could be a candidate for further development as an antibacterial agent.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human cancer cells.
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.3 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 20.1 |
The IC50 values indicate that the compound has a potent effect on these cancer cell lines, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound, revealing insights into its pharmacological properties:
- Synthesis : The compound can be synthesized through a multi-step process involving the reaction of isonicotinic acid derivatives with difluoromethoxy reagents.
- Biological Evaluation : In vivo studies are currently underway to assess the pharmacokinetics and toxicity profiles of this compound in animal models.
Q & A
Q. What are the recommended synthetic routes for 5-difluoromethoxy-2-fluoroisonicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves fluorination of isonicotinic acid derivatives. For example:
- Step 1 : Introduce difluoromethoxy groups via nucleophilic substitution using chlorodifluoromethane derivatives under alkaline conditions.
- Step 2 : Fluorinate the 2-position using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) in anhydrous solvents (e.g., DCM) at controlled temperatures (0–5°C).
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of fluorinating agent) and solvent polarity to minimize byproducts. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) .
Table 1 : Key Reaction Parameters
| Step | Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Difluoromethoxy addition | ClCF₂O⁻ | THF | 60°C | 60–75% |
| 2-Fluorination | DAST | DCM | 0–5°C | 45–65% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorination patterns (δ -110 to -125 ppm for CF₃O groups; δ -180 to -200 ppm for aromatic F). ¹H/¹³C NMR for backbone verification .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid) to assess purity (>98%) and detect degradation products.
- Elemental Analysis : Validate C/F/O ratios against theoretical values (e.g., C: 42.1%, F: 28.4%) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition observed >150°C (TGA/DSC analysis). Store at -20°C in amber vials to prevent photodegradation.
- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., DMF, DMSO) for stock solutions .
Table 2 : Stability Under Common Conditions
| Condition | Degradation Rate | Recommended Storage |
|---|---|---|
| Ambient light | 15% loss in 7 days | Amber glass, inert atmosphere |
| pH 2–9 (aqueous) | >50% degradation in 24h | Lyophilized form |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated isonicotinic acid derivatives?
- Methodological Answer :
- Cross-Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines). Compare with structurally analogous compounds (e.g., 5-fluoro-2-hydroxybenzoic acid) to identify substituent-specific effects .
- Theoretical Frameworks : Apply QSAR models to correlate electronic properties (Hammett σ constants) with activity. Use DFT calculations to map steric/electronic interactions at binding sites .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in heterogeneous systems (e.g., lipid membranes)?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁸F/¹³C-labeled analogs for tracking via PET imaging or NMR.
- Membrane Mimetics : Use liposomes (DOPC/DOPE) or Langmuir-Blodgett films to study partitioning. Measure fluorescence quenching or surface pressure changes .
- Computational Modeling : MD simulations (GROMACS) to predict diffusion coefficients and interaction energies .
Q. How can researchers assess the environmental fate of this compound in atmospheric or aqueous systems?
- Methodological Answer :
- Atmospheric Chemistry : Simulate OH radical reactions in smog chambers. Monitor degradation products (e.g., HF, COF₂) via FTIR/GC-MS .
- Aquatic Studies : Conduct OECD 301F biodegradability tests. Measure adsorption to soil/sediment using batch equilibration (log Kₐₜₜ > 2.5 indicates high sorption) .
Table 3 : Key Environmental Parameters
| Parameter | Method | Half-Life (Estimated) |
|---|---|---|
| Atmospheric oxidation | Smog chamber | 12–24 hours |
| Hydrolysis (pH 7) | OECD 111 | >30 days |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
